3-Bromo-6,7-dichloroquinolin-4(1H)-one
CAS No.: 1204810-30-9
Cat. No.: VC0175954
Molecular Formula: C9H4BrCl2NO
Molecular Weight: 292.941
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204810-30-9 |
|---|---|
| Molecular Formula | C9H4BrCl2NO |
| Molecular Weight | 292.941 |
| IUPAC Name | 3-bromo-6,7-dichloro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C9H4BrCl2NO/c10-5-3-13-8-2-7(12)6(11)1-4(8)9(5)14/h1-3H,(H,13,14) |
| Standard InChI Key | RBECMAOZDWNJDH-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1Cl)Cl)NC=C(C2=O)Br |
Introduction
Chemical Properties and Structure
3-Bromo-6,7-dichloroquinolin-4(1H)-one is characterized by a complex molecular structure featuring multiple halogen substitutions on a quinoline core. Its chemical identity is defined by several key parameters that are essential for researchers working with this compound.
Molecular Identification and Physical Properties
The compound has been assigned specific identifiers to facilitate its recognition in chemical databases and literature. The following table presents the key identification parameters and physical properties of 3-Bromo-6,7-dichloroquinolin-4(1H)-one:
| Property | Value |
|---|---|
| CAS Number | 1204810-30-9 |
| Molecular Formula | C₉H₄BrCl₂NO |
| Molecular Weight | 292.941 g/mol |
| IUPAC Name | 3-bromo-6,7-dichloro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C9H4BrCl2NO/c10-5-3-13-8-2-7(12)6(11)1-4(8)9(5)14/h1-3H,(H,13,14) |
| Standard InChIKey | RBECMAOZDWNJDH-UHFFFAOYSA-N |
| SMILES Notation | C1=C2C(=CC(=C1Cl)Cl)NC=C(C2=O)Br |
| Synonyms | 3-Bromo-6,7-dichloro-4-hydroxyquinoline |
The compound features a quinoline ring system with a carbonyl group at position 4, forming the 4(1H)-one structure. The presence of a bromine atom at position 3 and chlorine atoms at positions 6 and 7 creates a highly halogenated derivative with distinctive chemical properties.
Structural Characteristics
The structure of 3-Bromo-6,7-dichloroquinolin-4(1H)-one consists of a fused bicyclic system with a benzene ring and a pyridine ring. The compound exists in a lactam form, with the nitrogen atom at position 1 participating in the formation of an amide functional group. This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions.
The presence of three halogen atoms (one bromine and two chlorine) significantly influences the compound's electronic properties, resulting in an electron-deficient aromatic system. These halogens can serve as potential hydrogen bond acceptors and participate in various non-covalent interactions with biological targets, which may contribute to the compound's biological activity profile.
Research Applications
The unique structural features of 3-Bromo-6,7-dichloroquinolin-4(1H)-one make it potentially valuable for various research applications, particularly in pharmaceutical and chemical research.
Pharmaceutical Research Applications
3-Bromo-6,7-dichloroquinolin-4(1H)-one has potential applications in pharmaceutical research, including:
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As a lead compound for the development of novel antimicrobial agents.
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In the exploration of new anticancer therapeutics.
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As a chemical probe for studying biological mechanisms.
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In structure-activity relationship studies to understand the influence of halogen substitutions on biological activity .
The compound's categorization under "Pharmaceutical Research" in chemical databases underscores its potential significance in this field .
Chemical Probe Applications
The compound may also serve as a valuable chemical probe for various research applications:
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As a fluorescent probe for biological imaging.
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In binding studies to identify and characterize target proteins.
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For investigating the effects of halogen bonding in biological systems .
The compound's listing under "Fluorescent Probe / Staining" suggests potential applications in this area .
Synthetic Intermediate Applications
3-Bromo-6,7-dichloroquinolin-4(1H)-one may serve as a useful synthetic intermediate for the preparation of more complex molecules:
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The bromine at position 3 provides a reactive site for various cross-coupling reactions.
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The chlorine atoms at positions 6 and 7 offer additional opportunities for selective functionalization.
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The lactam structure allows for potential N-functionalization to create more complex derivatives.
These features make the compound potentially valuable in the synthesis of more complex bioactive molecules and pharmaceutical candidates.
Future Research Directions
The unique structural features and potential biological activities of 3-Bromo-6,7-dichloroquinolin-4(1H)-one suggest several promising avenues for future research.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies could provide valuable insights into the influence of specific structural features on the compound's biological activities:
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The impact of the bromine atom at position 3 on activity and selectivity.
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The significance of the dichloro substitution pattern at positions 6 and 7.
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Comparison with related compounds bearing different halogen substitution patterns.
Such studies could guide the rational design of more potent and selective derivatives with enhanced biological activities.
Mechanism of Action Investigations
Detailed investigations into the potential mechanisms of action of 3-Bromo-6,7-dichloroquinolin-4(1H)-one could enhance understanding of its biological effects:
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Identification of specific molecular targets.
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Elucidation of binding modes and interactions.
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Understanding of structure-based selectivity.
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Investigation of cellular responses to treatment.
These studies would provide a foundation for potential therapeutic applications.
Synthetic Methodology Development
Development of efficient and scalable synthetic routes for 3-Bromo-6,7-dichloroquinolin-4(1H)-one could facilitate its broader availability for research:
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Optimization of existing synthetic approaches.
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Development of new, more efficient methodologies.
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Exploration of selective halogenation strategies.
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Investigation of green chemistry approaches to minimize environmental impact .
Improved synthetic access would support broader exploration of this compound's potential applications.
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